1-(6-Methyl-nicotinoyl)-piperidine
Description
1-(6-Methyl-nicotinoyl)-piperidine is a piperidine derivative featuring a nicotinoyl group (pyridine-3-carbonyl) substituted with a methyl group at the 6-position of the pyridine ring. The compound’s structure combines the conformational flexibility of the piperidine ring with the electron-deficient aromatic properties of the nicotinoyl moiety.
Properties
CAS No. |
56622-62-9 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(6-methylpyridin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-10-5-6-11(9-13-10)12(15)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
CVFCLEJZVTYCIM-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCCC2 |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- Electron Donor Strength: Piperidine substituents on aromatic rings exhibit weaker electron-donating effects compared to pyrrolidino groups. For example, the 1-pyrrolidino group is a stronger electron donor than the 1-piperidino group due to the smaller ring size and reduced steric hindrance .
- Steric and Conformational Effects : In N-(p-nitrophenyl)piperidine, steric constraints from the chair conformation of piperidine reduce resonance interactions, leading to a 33° twist angle between the piperidine and aromatic ring planes. This contrasts with more flexible analogues like N-(p-nitrophenyl)pyrrolidine .
Key Structural Analogues
Receptor Binding and Pharmacological Profiles
- S1R Ligands : Piperidine derivatives like 1-(3-phenylbutyl)piperidine maintain salt bridge interactions with Glu172 in S1R ligands. Larger hydrophobic substituents (e.g., at position 4 of piperidine) enhance binding to hydrophobic cavities near helices α4/α5 .
- AMPA Receptor Affinity : 1-BCP (a benzodioxolylcarbonyl-piperidine) demonstrates significant anti-fatigue effects in mice, linked to its AMPA receptor binding (radioactive ligand assay: IC50 = 8.4 µM) .
- Analgesic Activity : Phencyclidine (1-(1-phenylcyclohexyl)piperidine, PCP) and ketamine share NMDA receptor antagonism but differ in metabolic stability and side effect profiles .
Toxicity and Metabolic Stability
- PCP Derivatives : 1-(1-Phenylcyclohexyl)piperidine hydrochloride shows acute toxicity in chronic spinal dog models, with rotarod performance deficits at high doses .
- Synthetic Optimization : Improved metabolic stability is achieved in piperidine derivatives via tert-butoxycarbonyl (Boc) protection or stereochemical control (e.g., (R)-N-Boc-3-methyl-piperidone) .
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